molecular formula C13H15NO5 B1598635 methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate CAS No. 118292-37-8

methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

Cat. No. B1598635
CAS RN: 118292-37-8
M. Wt: 265.26 g/mol
InChI Key: ZSXHVDGSRITZMF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate consists of an indole ring with three methoxy groups attached at positions 5, 6, and 7. The carboxylate group is also present at position 2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives

    The compound has been synthesized in various forms for different applications. For example, its synthesis and characterization as the 6-deaza derivative of coenzyme PQQ are described, highlighting its physical and chemical properties (Itoh et al., 1992).

  • Cytotoxicity Analysis

    An amino analogue of the compound, synthesized for studying its DNA alkylating properties, showed potential as an anticancer agent. This highlights its application in developing novel chemotherapeutic agents (Tercel et al., 1999).

  • Regioselective Dibromination

    The compound has been used in the synthesis of 5,6-dibromoindoles, showing its utility in creating derivatives for further chemical applications (Parsons et al., 2011).

Biological and Pharmacological Applications

  • Antitumor Activity

    Derivatives of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate have been studied for their antitumor activities. For instance, a study on KW-2189, a derivative, showed significant efficacy against various human xenografts, suggesting its potential as an antitumor agent (Kobayashi et al., 1994).

  • Synthesis of Anti-inflammatory Agents

    Research has also focused on synthesizing novel indole derivatives that act as efficient inhibitors of human enzymes, such as 5-lipoxygenase. These compounds have potential applications in treating inflammatory and allergic diseases (Peduto et al., 2014).

  • Antimicrobial and Anticancer Evaluation

    Various derivatives have been synthesized and evaluated for their antimicrobial and anticancer potential, indicating the compound's relevance in developing new therapeutic agents (Sharma et al., 2012).

Spectroscopic and Computational Studies

  • Spectroscopic Profiling

    The compound has been a subject of detailed spectroscopic (FT-IR, FT-Raman, UV, NMR) and computational studies to understand its structure and properties better. Such studies are crucial for its application in designing biologically active molecules (Almutairi et al., 2017).

  • Reactivity with Aldehydes and Ketones

    Studies on the compound's reactivity with different chemical groups provide insights into its potential applications in chemical synthesis and drug design (Condie et al., 2020).

properties

IUPAC Name

methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-16-9-6-7-5-8(13(15)19-4)14-10(7)12(18-3)11(9)17-2/h5-6,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXHVDGSRITZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403448
Record name methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118292-37-8
Record name methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Xylene (15 mL) was placed in a three-necked flask and stirred under reflux, and a xylene solution (30 mL) of methyl 3-(3,4,5-trimethoxyphenyl)-2-azidopropenoate (1.2 g) was added dropwise over 3 hours. The reaction mixture was refluxed for 1 hour and concentrated under reduced pressure. Water was added to the residue to conduct extraction with ethyl acetate. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:3) to obtain the title compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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